molecular formula C20H20N2O4 B1676658 1-{4-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]phenyl}ethanone CAS No. 774589-47-8

1-{4-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]phenyl}ethanone

Cat. No. B1676658
M. Wt: 352.4 g/mol
InChI Key: DMJGPASMZSNEAZ-UHFFFAOYSA-N
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Description

1-{4-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]phenyl}ethanone, commonly known as 1-BDPE, is a novel, synthetic molecule that has garnered interest from the scientific community due to its potential therapeutic applications. 1-BDPE has been studied for its ability to target various biological processes, including inflammation, cell proliferation, and apoptosis. This molecule has been developed to act as a pro-drug, which means that it is inactive until it is metabolized in the body to become an active form. This article will provide an overview of 1-BDPE, including its synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Tomar et al. (2007) focused on synthesizing new chalcones by reacting 1-(4-piperazin-1-yl-phenyl)ethanone with different substituted benzaldehydes. Some derivatives showed significant activity against Gram-positive bacteria, Staphylococcus aureus, Escherichia coli, and Candida albicans, highlighting their antimicrobial potential (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).

Novel Synthesis Methods

Bhat et al. (2018) reported on a one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, demonstrating an efficient method for synthesizing such compounds (Bhat, Al-Omar, Ghabbour, & Naglah, 2018). Nematollahi and Amani (2011) developed a facile and environmentally friendly electrochemical method for synthesizing new phenylpiperazine derivatives, showcasing an innovative approach to chemical synthesis (Nematollahi & Amani, 2011).

properties

IUPAC Name

1-[4-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-14(23)15-2-5-17(6-3-15)21-8-10-22(11-9-21)20(24)16-4-7-18-19(12-16)26-13-25-18/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJGPASMZSNEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]phenyl}ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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